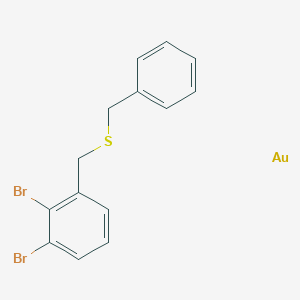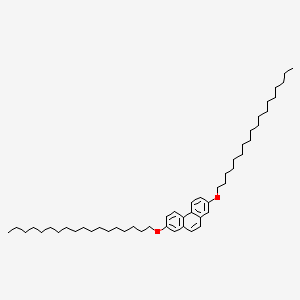
2,7-Bis(octadecyloxy)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(octadecyloxy)phenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two octadecyloxy groups at the 2 and 7 positions of the phenanthrene core. Phenanthrene itself is known for its applications in pharmaceuticals and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(octadecyloxy)phenanthrene typically involves the alkylation of phenanthrene with octadecyloxy groups. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with octadecyloxy chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene, followed by its reaction with octadecyloxy chloride under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,7-Bis(octadecyloxy)phenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2,7-Bis(octadecyloxy)phenanthrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Bis(octadecyloxy)phenanthrene is primarily based on its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions facilitate the binding of the compound to specific molecular targets, influencing various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Phenanthrene: The parent compound, known for its applications in pharmaceuticals and environmental studies.
Phenanthridine: A derivative used in dyes and as an oxidizing agent.
Phenanthrenequinone: An oxidized form of phenanthrene used in various chemical reactions.
Uniqueness: 2,7-Bis(octadecyloxy)phenanthrene is unique due to the presence of long alkyl chains, which impart distinct hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring hydrophobic interactions, such as drug delivery and material science .
Properties
CAS No. |
65788-10-5 |
|---|---|
Molecular Formula |
C50H82O2 |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
2,7-dioctadecoxyphenanthrene |
InChI |
InChI=1S/C50H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-51-47-37-39-49-45(43-47)35-36-46-44-48(38-40-50(46)49)52-42-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40,43-44H,3-34,41-42H2,1-2H3 |
InChI Key |
KRTPKAFYHITKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
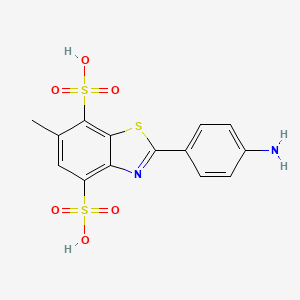
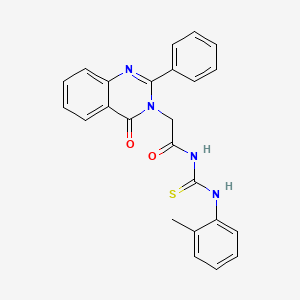
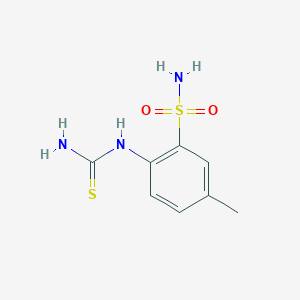
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
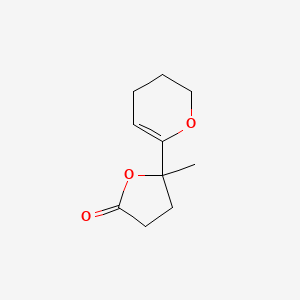


![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
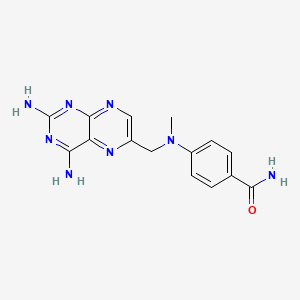
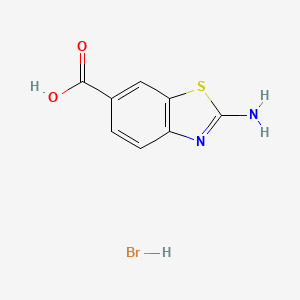
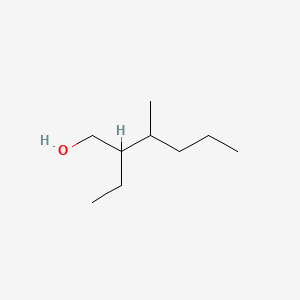
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)
